8-Fluoroisoquinoline

Übersicht

Beschreibung

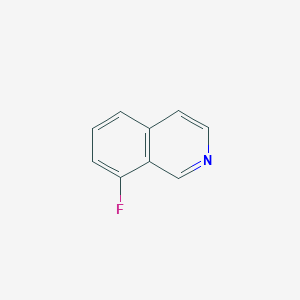

8-Fluoroisoquinoline is a fluorinated derivative of isoquinoline, a bicyclic aromatic heterocycle. Isoquinoline itself is a structural isomer of quinoline and is widely found in naturally occurring alkaloids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroisoquinoline can be achieved through several methods:

Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.

Cyclization of Pre-Fluorinated Precursors: Another approach involves the cyclization of precursors that already contain a fluorinated benzene ring.

Industrial Production Methods: Industrial production of this compound typically follows the direct fluorination method due to its efficiency and scalability. The use of continuous flow reactors and advanced fluorinating agents allows for the large-scale production of this compound with high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Fluoroisoquinoline undergoes various chemical reactions, including:

Electrophilic Substitution: The fluorine atom on the isoquinoline ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing fluorine atom.

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as silver nitrate and other electrophilic agents are commonly used.

Nucleophilic Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are typically used.

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the potential of isoquinoline derivatives, including 8-fluoroisoquinoline, as antibacterial agents. A notable investigation identified isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase, a critical target for antibiotic development against fluoroquinolone-resistant strains of Escherichia coli and Klebsiella pneumoniae. The compound LEI-800, derived from an isoquinoline scaffold, exhibited a minimum inhibitory concentration (MIC) of 6.25 µM against E. coli, demonstrating significant antibacterial properties without cross-resistance to existing fluoroquinolones .

Cancer Therapeutics

this compound has been implicated in the development of compounds targeting protein kinase B (PKB), which plays a crucial role in regulating cellular functions. Research indicates that these compounds can be effective in treating diseases associated with abnormal cell growth, such as cancer and metabolic disorders . The incorporation of fluorine into isoquinoline structures has been shown to enhance bioactivity and selectivity towards cancer cells .

Synthesis and Chemical Properties

Synthetic Strategies

The synthesis of this compound has been facilitated by advanced methodologies that allow for the introduction of fluorine atoms into the isoquinoline framework. A recent study reported a one-pot multistep synthesis yielding high quantities of 1-fluoroalkyl-3-fluoroisoquinolines, showcasing the versatility of this compound in drug development . The introduction of fluorinated groups often enhances pharmacological properties, making these compounds more favorable candidates for therapeutic applications.

Computational Studies

Inhibitory Potential Against SARS-CoV-2

Computational analyses have revealed that fluorinated quinolines, including this compound, exhibit promising inhibitory effects on proteins involved in the assembly of SARS-CoV-2. This highlights their potential role in antiviral drug development during the ongoing pandemic . Such findings underscore the relevance of this compound not only in bacterial infections but also in combating viral diseases.

Industrial Applications

Fluorosensors and Solvents

Beyond medicinal uses, this compound derivatives are being explored for their industrial applications. They serve as solvents for aromatic molecules and are utilized in the development of fluorosensors due to their unique electronic properties . The ability to modify these compounds further enhances their utility across various sectors.

Data Summary Table

Wirkmechanismus

The mechanism of action of 8-Fluoroisoquinoline involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: this compound can bind to receptors in biological systems, modulating their activity and leading to various physiological effects.

Pathways Involved: The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are influenced by the presence of the fluorine atom.

Vergleich Mit ähnlichen Verbindungen

6-Fluoroisoquinoline: Similar to 8-Fluoroisoquinoline but with the fluorine atom at the 6-position.

7-Fluoroisoquinoline: Another positional isomer with unique properties and applications.

Fluoroquinolines: These compounds have a similar fluorinated aromatic structure but differ in their core ring system, leading to distinct chemical and biological properties.

Uniqueness: this compound is unique due to its specific fluorine substitution pattern, which imparts distinct electronic and steric effects.

Biologische Aktivität

8-Fluoroisoquinoline is a derivative of isoquinoline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The introduction of a fluorine atom at the 8-position enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves directed ortho-lithiation followed by nucleophilic substitution reactions. A notable method includes the synthesis of 8-fluoro-3,4-dihydroisoquinoline as a key intermediate, which can be transformed into various derivatives through reduction and alkylation processes. These derivatives have shown potential as central nervous system drug candidates due to their ability to interact with neurotransmitter systems .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoquinoline derivatives, including this compound. For instance, alkynyl isoquinolines have demonstrated significant bactericidal activity against Gram-positive bacteria, with compounds like HSN584 showing effectiveness against fluoroquinolone-resistant strains. The mechanism involves interference with bacterial biosynthetic pathways, particularly DNA and RNA synthesis .

Table 1: Antimicrobial Activity of Isoquinoline Derivatives

| Compound | Activity Type | Target Organism | Mechanism of Action |

|---|---|---|---|

| HSN584 | Bactericidal | Staphylococcus aureus | Inhibition of DNA/RNA biosynthesis |

| HSN739 | Bactericidal | Enterococcus faecalis | Disruption of cell wall biosynthesis |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies. Compounds derived from isoquinolines have been shown to exhibit calcium channel blocking activity, which is beneficial in treating chronic pain and neurodegenerative disorders. For example, certain tetrahydroisoquinolines derived from this compound have been evaluated for their efficacy in modulating neurotransmitter release and protecting neuronal cells from oxidative stress .

Case Study 1: Antibacterial Efficacy

A study investigated the efficacy of alkynyl isoquinolines against resistant bacterial strains. The results indicated that HSN584 and HSN739 not only reduced bacterial viability significantly but also showed no rapid development of resistance in Staphylococcus aureus. This suggests that these compounds could serve as alternatives to conventional antibiotics .

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, researchers synthesized various derivatives of this compound and assessed their effects on neuronal cell lines subjected to oxidative stress. The findings revealed that specific derivatives exhibited protective effects by enhancing cellular antioxidant defenses and reducing apoptosis markers .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The fluorine atom enhances electrophilicity at the C-8 position, facilitating nucleophilic attack by various biological targets.

- Calcium Channel Modulation : Certain derivatives act as calcium channel blockers, influencing neurotransmitter release and providing neuroprotective effects.

- Interference with Nucleic Acid Synthesis : Antimicrobial activity is primarily due to the inhibition of DNA and RNA synthesis in target bacteria.

Eigenschaften

IUPAC Name |

8-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQUCBIWXJSBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650461 | |

| Record name | 8-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-00-9 | |

| Record name | 8-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.